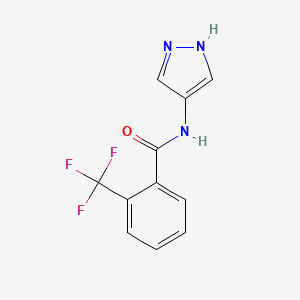![molecular formula C26H23N3O8S B2779523 3-methyl-4-[(4-nitrophenyl)sulfonyl]-1-phenyl-1H-pyrazol-5-yl (3,4-dimethoxyphenyl)acetate CAS No. 851093-46-4](/img/structure/B2779523.png)
3-methyl-4-[(4-nitrophenyl)sulfonyl]-1-phenyl-1H-pyrazol-5-yl (3,4-dimethoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-methyl-4-[(4-nitrophenyl)sulfonyl]-1-phenyl-1H-pyrazol-5-yl (3,4-dimethoxyphenyl)acetate” is a complex organic molecule. It contains several functional groups including a pyrazole ring, a nitro group, a sulfonyl group, and an acetate group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrazole ring could be formed through a condensation reaction of a 1,3-diketone and a hydrazine. The nitro group could be introduced through a nitration reaction, and the sulfonyl group could be introduced through a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyrazole ring is a five-membered ring with two nitrogen atoms, which could participate in hydrogen bonding and other intermolecular interactions. The nitro group is a strong electron-withdrawing group, which could affect the reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the functional groups present. For example, the nitro group could undergo reduction to form an amine, and the sulfonyl group could react with nucleophiles. The pyrazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group could increase its polarity and affect its solubility in different solvents .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Keche et al. (2012) focused on the synthesis of novel 1-acetyl-3-(3,4-dimethoxypheny)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives. These compounds were evaluated for their anti-inflammatory and antimicrobial activities, showing significant inhibitory activity against pro-inflammatory cytokines (TNF-α and IL-6) and promising antimicrobial activity against selected pathogenic bacteria and fungi. This research highlights the potential of such compounds in the development of new therapeutic agents (Keche et al., 2012).
Chemical Transformations and Reactions
Vasin et al. (2015) explored the reactions of methyl and p-tolyl phenylethynyl sulfones with diphenyldiazomethane, leading to the formation of sulfonyl-substituted 3H-pyrazoles. This study not only provides insight into the chemical reactivity of these compounds but also contributes to the development of new synthetic pathways for pyrazole derivatives (Vasin et al., 2015).
Drug Discovery and Molecular Design
In the realm of drug discovery, Thangarasu et al. (2019) reported on the synthesis and evaluation of novel pyrazole derivatives for their antioxidant, anti-breast cancer, and anti-inflammatory properties. The study also included molecular docking to examine the interaction between synthesized compounds and enzymes implicated in inflammation and breast cancer. This research illustrates the potential of pyrazole derivatives in the design of new drugs with multi-target activities (Thangarasu et al., 2019).
Enzyme Inhibition Studies
Ozmen Ozgun et al. (2019) synthesized pyrazoline benzensulfonamides and assessed their inhibitory activity against carbonic anhydrase and acetylcholinesterase enzymes. The compounds exhibited low cytotoxicity and strong inhibitory activity, suggesting their potential as candidates for developing new inhibitors for these enzymes (Ozmen Ozgun et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(3,4-dimethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O8S/c1-17-25(38(33,34)21-12-10-20(11-13-21)29(31)32)26(28(27-17)19-7-5-4-6-8-19)37-24(30)16-18-9-14-22(35-2)23(15-18)36-3/h4-15H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBFQOHTKZNPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)CC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(3,4-dimethoxyphenyl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

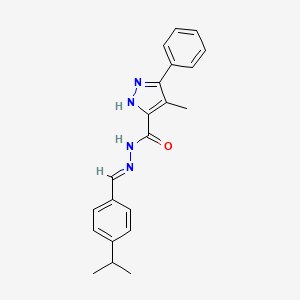




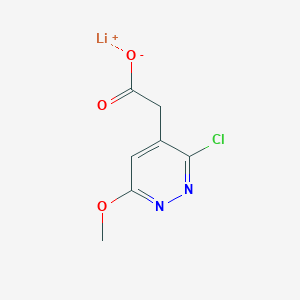
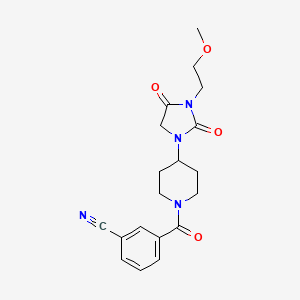
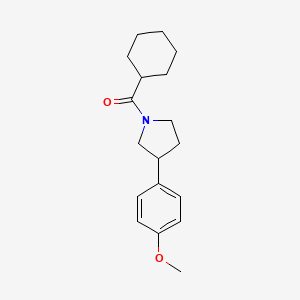

![[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2779454.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2779457.png)
